molecular formula C12H10F2OS B7869870 (3,4-Difluorophenyl)(5-methylthiophen-2-yl)methanol

(3,4-Difluorophenyl)(5-methylthiophen-2-yl)methanol

Cat. No.: B7869870
M. Wt: 240.27 g/mol
InChI Key: KLDZPGMVYTXBSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Difluorophenyl)(5-methylthiophen-2-yl)methanol: is a chemical compound characterized by its unique structure, which includes a difluorophenyl group and a methylthiophenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Difluorophenyl)(5-methylthiophen-2-yl)methanol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of 5-methylthiophene with a difluorobenzene derivative in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

(3,4-Difluorophenyl)(5-methylthiophen-2-yl)methanol: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can occur at the methanol moiety, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Ketones, carboxylic acids.

  • Reduction: Alcohols, amines.

  • Substitution: Halogenated derivatives, amine derivatives.

Scientific Research Applications

(3,4-Difluorophenyl)(5-methylthiophen-2-yl)methanol: has several scientific research applications, including:

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

  • Medicine: The compound may be explored for its therapeutic properties in drug development.

  • Industry: It can be used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which (3,4-Difluorophenyl)(5-methylthiophen-2-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

(3,4-Difluorophenyl)(5-methylthiophen-2-yl)methanol: can be compared with other similar compounds, such as:

  • 3,4-Difluorophenylmethanol: Similar structure but lacks the thiophene group.

  • 5-Methylthiophen-2-ylmethanol: Similar structure but lacks the difluorophenyl group.

Uniqueness: The presence of both the difluorophenyl and methylthiophenyl groups in this compound gives it unique chemical and physical properties compared to its analogs.

Properties

IUPAC Name

(3,4-difluorophenyl)-(5-methylthiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2OS/c1-7-2-5-11(16-7)12(15)8-3-4-9(13)10(14)6-8/h2-6,12,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDZPGMVYTXBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.